6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid
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Overview
Description
6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid is a complex organic compound with the molecular formula C₁₃H₁₀N₂O₅S. It is known for its unique structure, which includes a benzene ring fused with an isoquinoline moiety, and functional groups such as an amino group, a sulfonic acid group, and a dioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid: shares structural similarities with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
58232-39-6 |
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Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
6-amino-2-methyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C13H10N2O5S/c1-15-12(16)7-4-2-3-6-10(7)8(13(15)17)5-9(11(6)14)21(18,19)20/h2-5H,14H2,1H3,(H,18,19,20) |
InChI Key |
TWYFYMSPRMAKNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC(=C3N)S(=O)(=O)O)C1=O |
Origin of Product |
United States |
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